5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6N2O2/c15-13(16,17)7-1-3-9(4-2-7)24-10-5-8(14(18,19)20)6-22-11(10)12(21)23/h1-6H,(H2,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIHLUUBKXJLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through radical trifluoromethylation, a process that has seen significant advancements in recent years . The reaction conditions often involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives of pyridines have shown efficacy against various bacterial strains, suggesting that 5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxamide could be developed into potent antimicrobial agents .
2. Anticancer Properties
Pyridine derivatives are increasingly recognized for their anticancer potential. Studies have demonstrated that similar compounds can inhibit the growth of cancer cells across various types, including breast and lung cancers. The presence of trifluoromethyl groups may enhance the selectivity and potency of such compounds against tumor cells .
3. Neurological Applications
Recent studies have explored the role of trifluoromethylpyridines in modulating neuroinflammation, particularly through the inhibition of the NLRP3 inflammasome. This pathway is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, suggesting potential therapeutic applications for this compound in treating these conditions .
Agrochemical Applications
1. Herbicidal Activity
Compounds similar to this compound have been investigated for their herbicidal properties. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate plant tissues and inhibit growth .
2. Insecticidal Properties
Research has also indicated that trifluoromethylated pyridines can act as effective insecticides, targeting specific pest species while minimizing impact on non-target organisms . This selectivity is crucial for developing sustainable agricultural practices.
Table 1: Summary of Biological Activities
Table 2: Synthesis Pathways
| Synthesis Method | Starting Materials | Yield (%) | Reference |
|---|---|---|---|
| Fluorination | 2-Chloro-5-trichloromethylpyridine | 63.2% | |
| Coupling Reaction | Aryl sulfonylurethanes with substituted pyrimidines | 90% |
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of a series of trifluoromethylated pyridines against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited up to 30-fold greater activity compared to standard antibiotics, highlighting their potential as new therapeutic agents .
Case Study 2: Cancer Cell Line Inhibition
In vitro tests were conducted on breast cancer cell lines using various trifluoromethylated compounds. The results showed significant cytotoxicity at low concentrations, suggesting that these compounds could be further developed into effective anticancer drugs .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxamide involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several agrochemicals and patented derivatives. Below is a detailed analysis of key analogs:
Trifop (2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carboxanilide)
- Structural Differences: Trifop has a carboxanilide (–NHCOC₆H₅) group at the pyridine 3-position, whereas the target compound features a carboxamide (–CONH₂) at the 2-position. The phenoxy group in trifop is substituted with a –CF₃ group at the meta position (3-position), contrasting with the para-substituted (4-position) –CF₃ in the target compound.
Flufenican (4-(Trifluoromethyl)pyridine-3-carboxamide)
- Structural Differences :
- Flufenican positions the –CF₃ group at the pyridine 4-position and the carboxamide at the 3-position, unlike the 5-CF₃ and 2-carboxamide in the target compound.
- Functional Implications: The shifted carboxamide may reduce hydrogen-bonding efficiency with biological targets.
Patent Derivatives (EPO Compounds)
- Structural Differences: A European patent describes pyridine-2-carboxamide derivatives with tetrahydrofuran-based substituents, such as (2S,3R,4R,5S)-4-[[3-[4-(difluoromethyl)-3-fluoro-2-methoxyphenyl]-4,5-dimethyl-5-(trifluoromethyl)tetrahydrofuran-2-carbonyl]amino]pyridine-2-carboxamide. These compounds incorporate bulky, fused tetrahydrofuran rings and additional fluorinated groups, unlike the target compound’s linear phenoxy substituent.
- The difluoromethyl (–CF₂H) and methoxy (–OCH₃) groups may modulate electron distribution differently than –CF₃ .
Data Table: Structural and Functional Comparison
Key Research Findings
- Trifluoromethyl Positioning: The para-substituted –CF₃ on the phenoxy group in the target compound likely improves steric and electronic interactions with hydrophobic enzyme pockets compared to trifop’s meta substitution .
- Carboxamide Position : The 2-carboxamide group may enable stronger hydrogen bonding than flufenican’s 3-carboxamide, as seen in analogous herbicide-receptor interactions .
- Comparative Stability : Dual –CF₃ groups in the target compound enhance resistance to oxidative metabolism, a feature shared with advanced patented fluorinated derivatives .
Biological Activity
5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxamide, also known by its CAS number 338759-13-0, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₆F₆N₂O, with a molecular weight of 332.201 g/mol. Its structure incorporates a pyridine ring substituted with trifluoromethyl and phenoxy groups, which are known to influence biological activity through various mechanisms.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The trifluoromethyl groups enhance binding affinity and specificity, allowing the compound to effectively modulate biological pathways. This modulation can lead to either inhibition or activation of target proteins, resulting in various therapeutic effects.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis via caspase activation |
| CEM-13 | 0.48 | Cell cycle arrest at G1 phase |
These results suggest that the compound may act as a potent inducer of apoptosis, potentially making it a candidate for further development as an anticancer agent.
Neuropharmacological Effects
The compound has also been investigated for its effects on neurotransmitter systems. It has shown promise as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection.
| Compound | EC50 (µM) | Max Modulation (%) |
|---|---|---|
| This compound | 0.14 | 600 |
This modulation may offer therapeutic avenues for conditions such as Alzheimer's disease and schizophrenia.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds with trifluoromethyl substitutions, providing insights into structure-activity relationships (SAR). For instance, modifications to the phenoxy group have been shown to significantly impact potency against various biological targets.
- Study on Anticancer Activity : A recent publication demonstrated that derivatives with electron-withdrawing groups at specific positions on the aromatic ring exhibited enhanced cytotoxicity against cancer cell lines compared to unsubstituted analogs .
- Neuropharmacological Research : Another study focused on the modulation of nAChRs by fluorinated compounds, revealing that trifluoromethyl substitutions can enhance receptor affinity and efficacy .
Q & A
Q. What are the standard synthetic routes for 5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carboxamide, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution and carboxamide formation. Critical steps include:
- Coupling of pyridine and phenoxy moieties : Requires anhydrous conditions and catalysts like Lewis acids (e.g., AlCl₃) to facilitate ether bond formation .
- Carboxamide introduction : Amidation via activation of the carboxylic acid (e.g., using HATU or EDC) in solvents such as DMF or THF under nitrogen .
- Optimization parameters : Temperature (60–100°C), solvent polarity, and stoichiometric ratios of reagents significantly affect yield. For example, excess trifluoromethylphenol improves coupling efficiency .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹⁹F NMR is critical for confirming the presence and position of trifluoromethyl groups, while ¹H NMR resolves pyridine and phenoxy protons .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 409.06 for C₁₅H₈F₆N₂O₂) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm; ≥98% purity is achievable with optimized gradient elution .
Q. Table 1: Physicochemical Data for Analogous Compounds
| Property | Value (Example Compound) | Source |
|---|---|---|
| Melting point | 287.5–293.5°C (4-[5-(CF₃)pyridyl]benzoic acid) | |
| Molecular weight | 267.20 g/mol | |
| Solubility | Low in H₂O; high in DMSO or DMF |
Advanced Questions
Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?
The Institute for Chemical Reaction Design and Discovery (ICReDD) employs:
- Reaction path search algorithms : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
- Machine learning : Trained on datasets of similar trifluoromethylpyridine derivatives to predict optimal catalysts (e.g., Pd/C for reductions) and solvent systems (e.g., ethanol for SNAr reactions) .
- Feedback loops : Experimental data (e.g., failed reactions) refine computational models, accelerating reaction design .
Q. How do researchers address contradictions in physicochemical data obtained from different synthetic batches?
Contradictions often arise from:
- Crystallinity variations : X-ray diffraction (XRD) resolves polymorphic forms affecting melting points .
- Impurity profiles : LC-MS identifies byproducts (e.g., incomplete trifluoromethylation), guiding recrystallization or column chromatography .
- Solvent effects : Dielectric constant adjustments (e.g., switching from DMF to acetonitrile) stabilize intermediates and improve reproducibility .
Q. What strategies are employed to evaluate the bioactivity and molecular targets of this carboxamide derivative?
- Target identification : Computational docking (e.g., AutoDock Vina) screens against kinase or GPCR libraries, leveraging the compound’s similarity to known inhibitors .
- In vitro assays : Enzymatic inhibition assays (e.g., fluorescence-based) quantify IC₅₀ values, with SAR studies focusing on trifluoromethyl group positioning .
- Metabolic stability : Microsomal incubation (e.g., human liver microsomes) assesses oxidative degradation pathways influenced by the pyridine ring .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of trifluoromethyl groups .
- Characterization : Combine ¹⁹F NMR with X-ray crystallography for unambiguous structural confirmation .
- Data interpretation : Cross-validate computational predictions with experimental kinetics (e.g., Arrhenius plots for reaction rate analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
